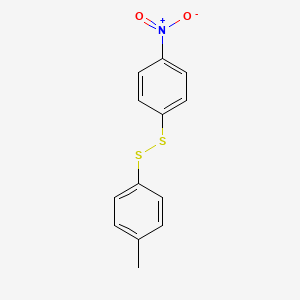

4-Nitrophenyl p-tolyl disulfide

Beschreibung

Significance of Disulfide Bonds in Organic Chemistry and Material Science

Disulfide bonds (S-S) are covalent linkages crucial in a variety of scientific fields. In organic chemistry, they are integral to the structure and function of numerous molecules and are key intermediates in various synthetic transformations. Their ability to be reversibly formed and cleaved under specific redox conditions makes them dynamic functional groups. nih.govrsc.org In material science, disulfide bonds are incorporated into polymers to create responsive materials that can change their properties, such as for use in drug delivery systems or self-healing materials. nih.gov The stability and reactivity of the disulfide bond can be tuned by the nature of the organic substituents attached to the sulfur atoms.

Contextualization of Asymmetric Diaryl Disulfides

Diaryl disulfides can be categorized as either symmetric (Ar-S-S-Ar) or asymmetric (Ar-S-S-Ar'). While symmetric disulfides have been extensively studied, asymmetric diaryl disulfides have garnered increasing attention due to the unique properties arising from the electronic disparity between the two different aryl groups. This asymmetry can influence the disulfide bond length, dihedral angle, and its susceptibility to cleavage by nucleophiles or electrophiles. The synthesis of pure asymmetric disulfides can be challenging due to the potential for disproportionation to the more stable symmetric disulfides. nih.gov

Research Rationale and Focus on 4-Nitrophenyl p-tolyl Disulfide

The compound this compound serves as a prime example for studying the effects of electronic asymmetry on a diaryl disulfide. The presence of the strongly electron-withdrawing nitro group on one phenyl ring and the electron-donating p-tolyl group on the other creates a polarized S-S bond. This polarization is expected to significantly impact its chemical reactivity, particularly towards nucleophilic attack, making one sulfur atom more electrophilic than the other. nih.gov Research on this and similar molecules is driven by the desire to develop novel reagents for organic synthesis, functional materials with tunable properties, and to understand the fundamental aspects of disulfide bond chemistry. The insights gained from studying this compound can be applied to the design of new catalysts, sensors, and biologically active molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-[(4-nitrophenyl)disulfanyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S2/c1-10-2-6-12(7-3-10)17-18-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZZJPNRUVUVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SSC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327695 | |

| Record name | 4-Nitrophenyl p-tolyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14756-51-5 | |

| Record name | 4-Nitrophenyl p-tolyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITROPHENYL P-TOLYL DISULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Approaches for 4-Nitrophenyl p-tolyl Disulfide

Direct approaches for the synthesis of this compound focus on the direct formation of the disulfide bond from appropriate sulfur-containing precursors.

Cross-Coupling Reactions of Organosulfur Precursors

The cross-coupling of two different thiols, in this case, 4-nitrothiophenol (B108094) and p-toluenethiol, is a direct route to this compound. However, this approach often faces the challenge of competitive homo-coupling, leading to a mixture of the desired unsymmetrical disulfide and the two symmetrical disulfides, di(4-nitrophenyl) disulfide and di(p-tolyl) disulfide. To circumvent this, specific strategies and reagents are employed to favor the cross-coupling reaction.

One approach involves the in-situ generation of a more reactive sulfur species from one of the thiols. For instance, a thiophenol can be reacted with a sulfonyl chloride in the presence of a reducing agent like triphenylphosphine (B44618) (PPh3) to form the unsymmetrical disulfide. nih.gov This method proceeds under catalyst- and base-free conditions, offering a clean and efficient route. nih.gov

Disulfide Exchange Reactions

Disulfide exchange reactions represent a common and effective method for the preparation of unsymmetrical disulfides. lookchem.com This strategy involves the reaction of a symmetrical disulfide with a thiol. For the synthesis of this compound, this could involve the reaction of di(p-tolyl) disulfide with 4-nitrothiophenol or di(4-nitrophenyl) disulfide with p-toluenethiol. The reaction is typically driven to the desired product by using an excess of one of the reactants or by removing one of the products. The mechanism of thiol-disulfide exchange is a series of equilibrium reactions, and controlling these equilibria is key to achieving a high yield of the unsymmetrical product. orgsyn.orgontosight.ai The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. orgsyn.orgontosight.ai

Oxidative Coupling and Dimerization Pathways

The oxidative coupling of a mixture of 4-nitrothiophenol and p-toluenethiol using an oxidizing agent can lead to the formation of this compound. However, as with other cross-coupling reactions, the formation of symmetrical disulfides is a significant competing reaction. nih.gov Various oxidizing systems have been developed to promote the selective formation of unsymmetrical disulfides. The direct dimerization of p-nitrothiophenol (PNTP) to 4-nitrophenyl disulfide in the air, which can be accelerated by laser illumination, has been observed, suggesting the propensity of this thiol to undergo oxidative coupling. researchgate.net

Employing Sulfenamides and Thiosulfonates as Synthetic Intermediates

To overcome the selectivity issues of direct oxidative cross-coupling, the use of sulfenamides and thiosulfonates as synthetic intermediates is a valuable strategy. A sulfenamide (B3320178), derived from one of the thiols, can react with the other thiol to selectively form the unsymmetrical disulfide. For instance, N-acyl sulfenamides, prepared via copper-catalyzed S-amidation of thiols, are effective S-sulfenylation reagents for the synthesis of unsymmetrical disulfides under mild conditions. orgsyn.org

A specific method for synthesizing this compound involves the reaction of 4-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl]toluene with para-nitrobenzenethiol in the presence of triethylamine (B128534) in dichloromethane (B109758) at 20 °C for 15 minutes, which has been reported to yield the product quantitatively. lookchem.com

Another approach utilizes sulfonyl chlorides as precursors. For example, the reaction of a thiophenol with an aryl sulfonyl chloride mediated by triphenylphosphine can produce unsymmetrical aryl disulfides in good yields. nih.gov This method avoids the need for a catalyst or base. nih.gov

Catalytic Strategies in Disulfide Formation

Catalysis offers a powerful tool for the selective and efficient synthesis of unsymmetrical disulfides, often under milder conditions and with better atom economy.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts, particularly those based on nickel and copper, have been employed for the synthesis of unsymmetrical sulfides and disulfides. Nickel-catalyzed reductive cross-electrophile coupling of unactivated alkyl bromides with symmetrical tetrasulfides has been shown to produce unsymmetrical disulfides. nih.gov While this specific example involves alkyl halides, the underlying principles of transition metal-catalyzed cross-coupling can be extended to aryl systems. The challenge in these reactions often lies in preventing catalyst poisoning by the sulfur-containing reactants.

Microwave-assisted copper-catalyzed cross-coupling of aryl halides with sulfonyl hydrazides as thiol surrogates provides an efficient route to unsymmetrical sulfides. nih.gov This method utilizes stable and odorless sulfonyl hydrazides, avoiding the use of volatile and often malodorous thiols. nih.gov

Table 1: Synthetic Methodologies for Unsymmetrical Disulfides

| Methodology | Precursors | Reagents/Catalysts | General Conditions | Key Features |

| Cross-Coupling of Thiols | Thiol 1 + Thiol 2 | Oxidizing agent or specific coupling reagent | Varies depending on the reagent | Direct but can lead to mixtures of symmetrical and unsymmetrical products. |

| Disulfide Exchange | Symmetrical Disulfide + Thiol | Base (optional) | Equilibrium conditions | Reversible; product distribution depends on reactant ratios and reaction conditions. orgsyn.orgontosight.ai |

| Oxidative Coupling | Thiol 1 + Thiol 2 | Oxidant (e.g., air, H₂O₂) | Often requires a catalyst | Can be non-selective without proper control. nih.gov |

| From Sulfenyl Chlorides | Sulfenyl Chloride + Thiol | Base | Typically low temperature | Highly reactive, often generated in situ. |

| From Sulfonyl Chlorides | Thiophenol + Aryl Sulfonyl Chloride | PPh₃ | Catalyst- and base-free | Good functional group tolerance. nih.gov |

| From Sulfenamides | N-Acyl Sulfenamide + Thiol | Mild conditions | Can provide access to sterically hindered disulfides. orgsyn.org | |

| Transition Metal-Catalyzed Coupling | Aryl Halide + Thiol or Thiol Surrogate | Ni or Cu catalyst | Mild to moderate temperatures | Can offer high selectivity and efficiency. nih.gov |

Photochemical and Mechanochemical Synthesis

The formation of disulfide bonds can be influenced by external stimuli such as light and mechanical force, opening avenues for photochemical and mechanochemical synthetic routes.

Photochemical Synthesis: The synthesis of disulfides through photochemical methods often involves the dimerization of thiols. While direct photochemical synthesis of this compound is not extensively documented, studies on related compounds provide insight into the potential of this method. For instance, the dimerization of p-nitrothiophenol (PNTP) to form the symmetrical 4,4'-dinitrophenyl disulfide has been observed to be accelerated by laser illumination. researchgate.net This process occurs in the air and is believed to be catalyzed by trace metal residues in the starting material. researchgate.net The reaction highlights that the formation of the disulfide bond from a thiol precursor can be initiated photochemically, suggesting a possible, though not yet reported, pathway for the cross-coupling of p-nitrothiophenol and p-toluenethiol to yield this compound under specific photochemical conditions.

Mechanochemical Synthesis: Mechanochemistry, which utilizes mechanical energy from milling or grinding to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional solution-based synthesis. nih.gov This technique has been applied to various organic transformations, including those involving sulfur-containing compounds. While the direct mechanochemical synthesis of this compound has not been specifically detailed, the principles of mechanochemistry have been applied to the scission of disulfide bonds within polymers. nih.gov For example, ultrasound has been used to induce the cleavage of disulfide mechanophores embedded in polymer chains, initiating subsequent chemical transformations. nih.gov Furthermore, mechanochemical methods have been successfully employed for the synthesis of other sulfur(VI) compounds like sulfonyl fluorides under solvent-free conditions in a mixer mill. acs.org These examples demonstrate the potential of mechanochemistry for both the formation and cleavage of disulfide bonds, suggesting its viability as a potential synthetic route for unsymmetrical disulfides like this compound.

Derivatization Strategies for Related Unsymmetrical Disulfides

The synthesis of unsymmetrical disulfides, a class to which this compound belongs, is a significant challenge due to the propensity for the formation of symmetrical disulfide byproducts. Various strategies have been developed to overcome this and allow for the creation of a diverse range of derivatives. These methods often serve as excellent derivatization strategies to produce structures related to this compound by varying the starting thiol or sulfenylating agent.

One prominent strategy involves the reaction of a thiol with a sulfenylating agent. For example, N-trifluoroacetyl arenesulfenamides react readily with thiols to produce unsymmetrical disulfides in high yields and with short reaction times. organic-chemistry.org Another approach uses 1-chlorobenzotriazole (B28376) (BtCl) to activate a thiol, forming a benzotriazolated thiol intermediate (RSBt). This intermediate can then react with a second, different thiol in a one-pot sequence to yield an unsymmetrical disulfide without the need for harsh oxidizing agents. organic-chemistry.org

A different approach focuses on the reductive coupling of thiophenols with aryl sulfonyl chlorides. This method, mediated by triphenylphosphine (PPh3), proceeds under catalyst- and base-free conditions and demonstrates good functional group tolerance, allowing for the synthesis of various unsymmetrical aromatic disulfides from readily available starting materials. rsc.orgresearchgate.net

Base-catalyzed aerobic oxidative dehydrogenative coupling of two different thiols is another efficient and environmentally friendly method. Using catalysts like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) and oxygen from the air as the oxidant, this approach provides a green and practical route to unsymmetrical disulfides under mild conditions. rsc.org

The table below summarizes various modern synthetic methods that can be employed for the derivatization of unsymmetrical disulfides.

| Starting Materials | Reagents/Catalyst | Key Features |

| Thiol, N-Trifluoroacetyl arenesulfenamide | - | High yields, short reaction times. organic-chemistry.org |

| Two different thiols | 1-Chlorobenzotriazole (BtCl) | One-pot sequence, avoids harsh oxidants. organic-chemistry.org |

| Thiophenol, Aryl sulfonyl chloride | Triphenylphosphine (PPh3) | Catalyst- and base-free, good functional tolerance. rsc.orgresearchgate.net |

| Two different thiols | K2CO3 or Cs2CO3, O2 (air) | Green, aerobic oxidation, mild conditions. rsc.org |

| Thiol, Bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide | Bromine (activator) | High yields (90-100%), short reaction times (15 min). organic-chemistry.org |

| Thiol, Dioxazolone | Copper catalyst | Forms N-acyl sulfenamide intermediate for reaction with another thiol. researchgate.net |

These methodologies provide a versatile toolbox for chemists to synthesize a wide array of unsymmetrical disulfides, enabling the exploration of structure-activity relationships and the development of new molecules with tailored properties, starting from precursors like those that form this compound.

Reaction Pathways and Mechanistic Investigations

Disulfide Bond Cleavage Reactions

The cleavage of the disulfide bond in 4-Nitrophenyl p-tolyl disulfide is a key reaction, leading to the formation of valuable thiol and thiolate intermediates.

The disulfide bond of this compound is susceptible to attack by a wide range of nucleophiles. The general mechanism for thiol-disulfide exchange involves the attack of a nucleophilic thiolate on one of the sulfur atoms of the disulfide bond in an S_N2-type reaction. This proceeds through a trigonal bipyramidal transition state, leading to the formation of a new disulfide and the release of a thiolate. nih.gov

Due to the electronic asymmetry of this compound, nucleophilic attack is highly regioselective. The sulfur atom attached to the electron-deficient 4-nitrophenyl group is more electrophilic and is preferentially attacked by nucleophiles. This results in the formation of the p-toluenethiolate anion and a new disulfide derived from the nucleophile and the 4-nitrothiophenyl moiety.

Common nucleophiles that react with unsymmetrical disulfides include other thiols, phosphines, and amines. The reaction with thiols is a reversible equilibrium process, while the reaction with phosphines, such as triphenylphosphine (B44618), is generally irreversible, driving the reaction to completion. A study on the reaction of S1-(3′-O-thymidine-O-methanephosphonyl)-S2-p-nitrophenyl disulfides with triphenylphosphine demonstrated the efficient cleavage of the disulfide bond. researchgate.net

Table 1: Representative Nucleophilic Cleavage of an Unsymmetrical p-Nitrophenyl Disulfide

| Nucleophile | Substrate | Product(s) | Conditions | Reference |

| Triphenylphosphine | S1-(3′-O-thymidine-O-methanephosphonyl)-S2-p-nitrophenyl disulfide | Thymidine 3′-(S-p-nitrophenyl methanephosphonodithioate) | Excess sulfenyl chloride and triphenylphosphine | researchgate.net |

The disulfide bond in this compound can be cleaved reductively using various reducing agents. Common methods include catalytic hydrogenation and the use of chemical reducing agents.

Catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C) or nickel can cleave the disulfide bond to afford the corresponding thiols, p-toluenethiol and 4-nitrothiophenol (B108094). In the case of nitrophenyl disulfides, the nitro group is also susceptible to reduction. Studies on the hydrogenation of dinitrodiphenyl (B12803432) disulfides using sulfided NiMo/γ-Al2O3 catalysts have shown that the primary pathway involves the initial cleavage of the S-S bond, followed by the reduction of the nitro group. researchgate.net This suggests that the selective reduction of the disulfide bond in this compound to the corresponding thiols without affecting the nitro group can be challenging under typical hydrogenation conditions.

Chemical reducing agents such as sodium borohydride (B1222165) (NaBH4) can also be employed for the reduction of the disulfide bond. However, the nitro group can also be reduced by NaBH4, typically in the presence of a catalyst.

Electrophilic Transformations of the Disulfide Moiety

The disulfide bond of this compound can also react with electrophiles, leading to the formation of new sulfur-containing functional groups.

While specific examples of cyclization reactions starting directly from this compound are not extensively documented, related symmetrical disulfides like bis(4-nitrophenyl) disulfide have been used in electrophilic cyclization reactions. For instance, bis(4-nitrophenyl) disulfide is a reactant in the electrophilic cyclization of 2-alkynylanisoles and 2-alkynylanilines. sigmaaldrich.comsigmaaldrich.com This suggests that this compound could potentially serve as a source of an electrophilic "p-tolylthio" or "4-nitrothiophenyl" moiety in similar intramolecular cyclization reactions to form sulfur-containing heterocycles.

The reaction of disulfides with halogens, such as chlorine or bromine, or with sulfuryl chloride (SO2Cl2) is a common method for the preparation of sulfenyl chlorides. The chlorination of bis(4-nitrophenyl) disulfide is a known method to produce 4-nitrobenzenesulfenyl chloride. sigmaaldrich.comsigmaaldrich.com

Applying this to this compound, treatment with a chlorinating agent like sulfuryl chloride would be expected to cleave the disulfide bond and generate a mixture of p-toluenesulfenyl chloride and 4-nitrobenzenesulfenyl chloride. The relative yields of these products would depend on the reaction conditions and the relative reactivity of the two sulfur atoms towards the electrophilic chlorine.

Table 2: Representative Halogenation of a Diaryl Disulfide

| Disulfide | Reagent | Product | Reference |

| Bis(4-nitrophenyl) disulfide | Chlorine | 4-Nitrobenzenesulfenyl chloride | sigmaaldrich.comsigmaaldrich.com |

Intermolecular Reactions and Functional Group Transformations

This compound can participate in various intermolecular reactions, acting as a source of either the p-tolylthio or the 4-nitrothiophenyl group. These reactions often involve the in situ generation of a reactive species that then adds to an unsaturated substrate. For example, bis(4-nitrophenyl) disulfide has been used in the disulfidation of alkenes. sigmaaldrich.comsigmaaldrich.com This suggests that this compound could react with alkenes, potentially in the presence of a catalyst or initiator, to form vicinal dithioethers.

Furthermore, the arylthio groups from disulfides can be transferred to other molecules through cross-coupling reactions. For instance, bis(4-nitrophenyl) disulfide has been used in arylation reactions with triarylbismuthanes and in decarboxylative cross-coupling reactions with dialkoxybenzoic acids. sigmaaldrich.comsigmaaldrich.com These precedents indicate that this compound could be a valuable reagent for introducing the p-tolylthio or 4-nitrothiophenyl moiety onto various organic scaffolds.

Arylation Reactions

Currently, there is no specific literature detailing the use of this compound as an arylating agent in cross-coupling reactions. While transition metal-catalyzed reactions, particularly those employing palladium and copper, are common for the formation of carbon-sulfur bonds using various sulfur sources, studies explicitly employing this compound are not available. General methodologies for the S-arylation of aryl halides and boronic acids with disulfides exist, but the unique electronic and steric properties of the 4-nitrophenyl and p-tolyl moieties on the disulfide sulfur atoms would necessitate specific investigation to determine reaction feasibility, efficiency, and selectivity. The asymmetrical nature of this disulfide presents an interesting challenge in controlling which arylthio group is transferred, a detail that would require dedicated experimental study.

Reactions with Alkenes and Alkynes (Disulfidation)

Similarly, the body of scientific literature lacks specific examples of disulfidation reactions of alkenes and alkynes utilizing this compound. The addition of disulfides across double and triple bonds, often initiated by radicals, light, or transition metal catalysts, is a known transformation. These reactions typically lead to the formation of vicinal dithioethers. The success and regioselectivity of such a reaction with this compound would be influenced by the distinct electronic nature of the two aryl groups. The electron-withdrawing nitro group and the electron-donating methyl group would likely lead to a polarized sulfur-sulfur bond, potentially influencing the regiochemical outcome of the addition. However, without experimental data, any prediction of the reaction course remains speculative.

Mechanistic Elucidation via Kinetic and Spectroscopic Probes

A thorough search of scientific databases reveals no specific kinetic or spectroscopic studies aimed at elucidating the reaction mechanisms of this compound. Mechanistic investigations are crucial for understanding the fundamental steps of a chemical reaction, including bond cleavage, intermediate formation, and the factors governing reaction rates and selectivity. Techniques such as UV-Vis and NMR spectroscopy are powerful tools for monitoring reaction progress and identifying transient species. Kinetic studies, which measure reaction rates under varying conditions, provide quantitative insights into the reaction mechanism. The absence of such studies for this compound means that there is no empirical data on the cleavage of its S-S bond under different reaction conditions or on the nature of the intermediates formed during its reactions.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-Nitrophenyl p-tolyl disulfide, both ¹H and ¹³C NMR have been employed to elucidate its structure.

In the ¹H NMR spectrum, the chemical shifts (δ) are reported in parts per million (ppm). The signals corresponding to the aromatic protons of the p-tolyl group and the nitrophenyl group appear in distinct regions, providing clear evidence of the compound's asymmetric nature.

The ¹³C NMR spectrum further corroborates the structure, with unique signals for each carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum provide information about the electronic environment of each carbon atom.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Chemical Shift (δ) in ppm | Chemical Shift (δ) in ppm |

| 7.74 (d, J = 8 Hz, 2H) | 196.8 |

| 7.44 (d, J = 8 Hz, 2H) | 195.3 |

| 7.36 (t, J = 8 Hz, 1H) | 163.2 |

| 7.31 – 7.26 (m, 2H) | 159.6 |

| 7.12 (ddd, J = 8, 2.7, 1.1 Hz, 1H) | 159.5 |

| 3.84 (s, 3H) | 139.6 |

| 138.9 | |

| 138.5 | |

| 137.6 | |

| 135.9 | |

| 132.5 | |

| 132.4 | |

| 131.4 | |

| 130.1 | |

| 129.3 | |

| 129.1 | |

| 128.6 | |

| 128.3 | |

| 122.6 | |

| 122.4 | |

| 119.0 | |

| 118.2 | |

| 114.2 | |

| 113.5 | |

| 55.5 | |

| 55.4 | |

| Note: Some of the listed ¹³C NMR peaks may belong to related compounds synthesized in the same study. The data is presented as found in the source. A detailed assignment for this compound is necessary for precise interpretation. |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₃H₁₁NO₂S₂, the exact molecular weight is 277.366 g/mol . sigmaaldrich.comlookchem.com

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. The molecule fragments in a predictable manner under electron ionization, leading to characteristic ion peaks. The study of these fragments helps to confirm the connectivity of the atoms within the molecule. For instance, the fragmentation of similar PPD-quinone compounds often involves characteristic product ions that can be used for identification. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. In this compound, key vibrational modes include those associated with the nitro group (NO₂), the disulfide bond (S-S), and the aromatic rings.

Infrared spectroscopy complements Raman data by providing information on other vibrational modes. For related nitrophenyl compounds, characteristic IR absorption bands for the nitro group are typically observed in the regions of 1513-1598 cm⁻¹ and 1336-1442 cm⁻¹. rsc.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. While specific crystallographic data for this compound was not found in the provided search results, studies on related compounds like di-p-tolyl disulfide highlight the importance of this technique in understanding polymorphism and phase transitions under high pressure. diva-portal.orgmdpi.com Such studies reveal how molecules pack in the solid state and how their conformations can change under different conditions. diva-portal.orgmdpi.com For instance, the structure of 2-nitrophenyl 4-nitrophenyl disulfide has been determined, showing no direction-specific intermolecular interactions, which is in contrast to its symmetrical isomers. nih.gov

Photoelectron Spectroscopy in Surface Adsorption and Interaction Studies

Photoelectron spectroscopy (PES) is a surface-sensitive technique used to investigate the electronic structure and bonding of molecules adsorbed on surfaces. The adsorption of thiols and disulfides onto gold surfaces is a well-studied area. researchgate.netresearchgate.net

When this compound is adsorbed on a gold surface, the disulfide bond can cleave, leading to the formation of two different thiolates bound to the surface. PES can be used to monitor changes in the core-level spectra of sulfur, nitrogen, and carbon, providing insights into the adsorption mechanism and the orientation of the molecules on the surface. Studies on the adsorption of short-chain thiols and disulfides on gold have shown that both species adsorb at similar rates, primarily limited by mass transport. researchgate.net XPS studies have confirmed the dissociation of disulfide bonds upon binding to gold. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Energetics

Quantum chemical methods are instrumental in elucidating the electronic landscape of 4-Nitrophenyl p-tolyl disulfide, offering quantitative measures of its stability, reactivity, and the influence of its aromatic substituents.

The redox characteristics of aromatic disulfides are critical to their chemical and biological activity. Theoretical calculations, often performed in conjunction with experimental electrochemical measurements, provide a robust framework for understanding these properties. For this compound, both calculated and experimental values highlight its significant electrophilic character.

Studies have sought to establish a correlation between the redox potential of a compound and its reactivity, particularly towards biological targets like retroviral zinc fingers. The electron affinity, which is directly related to the redox potential, can be calculated ab initio and serves as a key descriptor. In a comparative study of a series of aromatic disulfides, this compound was shown to be a potent electrophile. Its calculated redox potential and experimentally determined half-wave potential (E½) from normal pulse polarography are indicative of its reactivity. acs.org

Table 1: Redox Properties of this compound and Related Compounds

| Compound | Calculated Redox Potential (RP) (kcal/mol) | Experimental Half-Wave Potential (E½) (mV) |

|---|---|---|

| Phenyl disulfide | 85.61 | -782 |

| p-Tolyl disulfide | 85.24 | -875 |

| This compound | 95.51 | -626 |

| 4-Nitrophenyl disulfide | 98.41 | -582 |

Data sourced from a comparative study on disulfide compounds. acs.org

The data demonstrates that the introduction of the electron-withdrawing nitro group significantly increases the redox potential (makes it less negative), enhancing the compound's ability to act as an oxidizing agent compared to unsubstituted phenyl disulfide or electron-rich p-tolyl disulfide. acs.org This calculated reactivity is a crucial factor in its mechanism of action against nucleophilic targets. acs.org

The electronic character of this compound is governed by the competing effects of the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃). The Hammett equation provides a quantitative means to assess these substituent effects on the reactivity of aromatic systems.

The Hammett σ parameter quantifies the electron-donating or electron-withdrawing influence of a substituent. Positive σ values indicate electron withdrawal, while negative values signify electron donation. For the substituents on this compound, the para-nitro group has a strongly positive σ value, while the para-methyl group has a negative one. acs.org

Table 2: Hammett Sigma (σ) Parameters for Substituents

| Substituent | Position | Hammett σ Value | Electronic Effect |

|---|---|---|---|

| Nitro (-NO₂) | para | 0.78 | Electron-withdrawing |

| Methyl (-CH₃) | para | -0.17 | Electron-donating |

Standard Hammett σ values. acs.org

In a series of related aromatic disulfides, a clear correlation was observed between the Hammett σ parameter and the compound's reactivity. acs.org A sharp increase in reactivity occurs as the Hammett σ parameter becomes more positive. acs.org The potent reactivity of this compound can be attributed to the strong electron-withdrawing nature of the 4-nitro group, which polarizes the S-S bond, making it more susceptible to nucleophilic attack. This effect is only partially counteracted by the electron-donating 4-methyl group on the other ring. acs.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating complex chemical systems. For this compound, DFT calculations provide critical information on its three-dimensional structure, reaction mechanisms, and solid-state properties.

Like most organic disulfides, the C-S-S-C core is non-planar. researchgate.net DFT calculations on diphenyl disulfide show a preferred dihedral angle approaching 85°. researchgate.net For other diaryl disulfides, this angle is typically found in the range of 70° to 110°. acs.org This skew conformation minimizes steric hindrance between the aromatic rings and optimizes electronic interactions involving the sulfur lone pairs. DFT geometry optimization would be the standard method to determine the precise minimum energy conformation and the rotational energy barrier for this compound, which is expected to adopt a similar skewed geometry.

DFT calculations are essential for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of intermediates and transition states. The primary reaction pathway for disulfides like this compound is the thiolate-disulfide exchange, a type of nucleophilic substitution (S_N2) reaction at a sulfur atom. acs.orgacs.org

Theoretical investigations using DFT have explored the mechanism of this exchange in detail. acs.orgacs.org Two main pathways are typically considered:

A direct S_N2 displacement: The reaction proceeds through a single, symmetric trisulfide-like transition state ([RS---S(R')---SR'']⁻). acs.orgrsc.org

An addition-elimination mechanism: This pathway involves the formation of a stable trisulfur (B1217805) anionic intermediate. acs.orgacs.org

For many disulfides, DFT and higher-level calculations show that the transition structure is very close in energy to the trisulfur intermediate, making the distinction subtle. acs.orgacs.org The nature of the substituents and steric hindrance can favor one pathway over the other. acs.org For a reaction involving this compound, a nucleophile (RS⁻) would attack one of the sulfur atoms, leading to the cleavage of the S-S bond. DFT calculations would be used to calculate the activation barrier for this process and to determine the precise geometry of the transition state, confirming the S_N2-like nature of the reaction.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Computational methods, particularly periodic DFT, are increasingly used to predict and analyze the relative stabilities of different polymorphs. nih.govresearchgate.net

While no specific studies on the polymorphism of this compound were identified, research on the closely related di-p-tolyl disulfide provides a powerful example of the methodology. mdpi.com In that study, force-field and periodic DFT calculations were used to evaluate the thermodynamic stability of three different polymorphs (α, β, and γ) as a function of pressure. The calculations successfully predicted the transition pressures at which one form becomes more stable than another, with results showing excellent agreement with experimental data. mdpi.com The computational approach allowed for the determination of theoretical pressures and driving forces for the polymorphic transitions, revealing that differences in compressibility were key to the observed phase behavior at elevated pressures. mdpi.com This type of computational analysis, which evaluates the lattice energies and thermodynamic stability under various conditions, represents the state-of-the-art approach for investigating the potential polymorphism and solid-state energetics of crystalline solids like this compound. nih.govresearchgate.net

Molecular Modeling and Intermolecular Interaction Analysis

As there are no published research findings on the molecular modeling and intermolecular interaction analysis of this compound, no data or detailed discussion can be presented in this section. Future research in this area would be necessary to provide information on the following:

Optimized Molecular Geometry: Including bond lengths, bond angles, and dihedral angles.

Calculated Interaction Energies: Quantifying the strength of different intermolecular contacts.

Hirshfeld Surface Analysis: Visualizing and quantifying intermolecular interactions in the crystal lattice.

Applications in Chemical Research and Advanced Materials

Reagent Role in Organic Synthesis and Functionalization

Unsymmetrical disulfides are valuable reagents in organic synthesis due to the differential reactivity that can be engineered into the two sulfur-bound organic moieties.

The synthesis of unsymmetrical disulfides, which possess different organic groups on either side of the S-S bond, is a subject of significant interest as they are precursors to a variety of functional molecules. nih.gov 4-Nitrophenyl p-tolyl disulfide, by its very nature, is a building block that can introduce two different functionalities in a single step. The synthesis of such compounds often involves a two-step process to ensure the precise coupling of the two different aryl groups and to avoid the formation of symmetrical disulfide byproducts. nih.gov

The presence of the nitro group on one phenyl ring and a methyl group on the other allows for selective chemical modifications. For instance, the nitro group can be reduced to an amine, providing a site for further functionalization, such as amide bond formation. This makes compounds like this compound potential intermediates in the synthesis of more complex molecules with tailored properties.

| Functional Group | Potential Transformation | Resulting Functionality |

| Nitro (NO₂) | Reduction | Amine (NH₂) |

| Disulfide (S-S) | Reductive Cleavage | Two distinct thiols |

| Tolyl (CH₃) | Oxidation | Carboxylic Acid (COOH) |

This table outlines the potential chemical transformations of the functional groups within this compound, highlighting its versatility as a synthetic building block.

The disulfide bond can participate in both electrophilic and radical reactions. The electron-withdrawing nitro group in this compound makes the sulfur atom attached to the nitrophenyl ring more electrophilic and a better leaving group in nucleophilic substitution reactions. This is a key feature in the antimicrobial activity of some nitrophenyl-containing unsymmetrical disulfides, where the disulfide bond is attacked by nucleophilic residues. mdpi.com

Furthermore, disulfide bonds can undergo homolytic cleavage upon exposure to UV light to form sulfenyl radicals. rsc.orgresearchgate.net This process, known as photoinduced radical disulfide metathesis, is a cornerstone of certain dynamic covalent systems. rsc.orgresearchgate.net The 4-tolyl radical is a known reactive intermediate that can participate in various reactions, including addition to unsaturated systems. nih.gov The combination of these reactive potentials within one molecule opens up avenues for its use in radical-mediated polymerization or functionalization reactions.

Precursors for Functional Materials and Interfaces

The ability of sulfur-containing molecules to interact with metal surfaces and to form dynamic polymer networks makes them excellent candidates for the development of advanced materials.

Organic disulfides are well-known precursors for the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. acs.org The disulfide bond cleaves upon adsorption, leading to the formation of two sulfur-metal bonds. acs.org In the case of an unsymmetrical disulfide like this compound, this would result in a mixed monolayer on the surface.

The properties of the resulting SAM are determined by the terminal functional groups of the constituent molecules. The nitro group can be used to tune the surface properties or to act as an anchor point for subsequent chemical modifications. The formation of SAMs from nitro-containing disulfides has been studied as a way to create functional surfaces. acs.org Unsymmetrical disulfides, in general, are considered important for creating functional SAMs. nih.gov

| Component | Role in SAM Formation | Potential Surface Property |

| Disulfide Bond | Cleavage and anchoring to metal surface | Formation of a stable monolayer |

| 4-Nitrophenyl Group | Tail group influencing surface energy | Potential for further chemical reaction |

| p-Tolyl Group | Tail group influencing packing and thickness | Hydrophobic character |

This table illustrates the roles of the different components of this compound in the formation of self-assembled monolayers.

Dynamic covalent chemistry (DCC) is a powerful strategy for the self-assembly of complex molecular architectures. wikipedia.orgnih.gov The reversible nature of disulfide exchange, particularly thiol-disulfide interchange, makes it a valuable reaction in DCC. wikipedia.orgnih.gov This allows for the creation of dynamic covalent polymers, also known as vitrimers, which possess properties of both thermoplastics and thermosets.

This compound could theoretically serve as a monomer or a chain-transfer agent in such systems. The disulfide bond can be reversibly broken and reformed, allowing the polymer network to rearrange and self-heal. Photoinduced radical disulfide metathesis offers a way to control this dynamic behavior with an external light stimulus. rsc.orgresearchgate.net

Chemical Probes for Interrogating Biochemical Mechanisms (focusing on chemical interactions)

The reactivity of the disulfide bond, especially when activated by an electron-withdrawing group, makes it a potential tool for probing biochemical systems. The highest antimicrobial activity in some unsymmetrical disulfides has been observed in those containing nitrophenyl substituents, which is attributed to the electronic activation of the disulfide bond toward nucleophilic attack by thiol groups in proteins. mdpi.com

This suggests that this compound could act as a chemical probe for detecting and quantifying free thiol groups in biological samples. The reaction would involve the cleavage of the disulfide bond and the formation of a new, mixed disulfide with the biological thiol. The release of the 4-nitrothiophenol (B108094) could potentially be monitored spectroscopically.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Efficient Synthetic Routes

The chemical industry's drive towards green and sustainable practices has spurred the development of novel synthetic routes for unsymmetrical disulfides. These methods aim to reduce waste, avoid harsh reagents, and improve atom economy.

Photocatalysis has emerged as a powerful and environmentally friendly strategy for carbon-sulfur bond formation. acs.org Recent studies demonstrate the synthesis of unsymmetrical disulfides through the photocatalytic reductive hydrodisulfuration of electron-deficient alkenes. acs.orgfigshare.com This method shows broad functional group tolerance and can be used for late-stage functionalization of complex molecules like pharmaceuticals. acs.org Another innovative photocatalytic approach employs trityl sulfides as starting materials, which are derived from a low-odor, easy-to-handle crystalline solid. nih.gov This reaction is notable for proceeding efficiently even under degassed conditions. nih.gov

Another green approach is the base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. This method utilizes potassium or cesium carbonate as a readily available catalyst and oxygen from the air as the ideal green oxidant to form unsymmetrical disulfides under mild conditions. rsc.org For more specialized applications, automated solid-phase synthesis has been developed for creating oligo(disulfides) in a sequence-defined manner, which has potential uses in drug delivery systems. nih.gov

Table 1: Modern Synthetic Routes for Unsymmetrical Disulfides| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Photocatalytic Hydrodisulfuration | Uses a photoredox catalyst and tetrasulfides as the sulfur source. | Mild conditions, broad functional group tolerance, suitable for late-stage functionalization. | acs.orgfigshare.com |

| Base-Catalyzed Aerobic Oxidation | Employs K₂CO₃ or Cs₂CO₃ as a catalyst with O₂ (air) as the oxidant. | High atom-economy, uses a green oxidant, practical and efficient. | rsc.org |

| Photocatalysis from Trityl Sulfides | Starts from readily available and stable trityl sulfide (B99878) precursors. | Broadly applicable, uses a low-odor starting material, works under degassed conditions. | nih.gov |

| Automated Solid-Phase Synthesis | Builds oligo(disulfide) chains on a solid support using an automated synthesizer. | Precise sequence control, ease of purification, applicable to creating functional oligomers. | nih.gov |

Advanced Mechanistic Insights into Complex Transformations

Understanding the precise mechanisms of reactions involving disulfides is crucial for optimizing existing methods and designing new transformations. Modern computational and experimental techniques are providing unprecedented levels of detail.

Computational chemistry, particularly periodic Density Functional Theory (DFT), has become invaluable for studying the solid-state behavior of disulfide-containing compounds. For instance, a computational study on di-p-tolyl disulfide, a related symmetrical compound, successfully evaluated the thermodynamic stability of its different crystalline forms (polymorphs) under high pressure. mdpi.comdiva-portal.org This work defined the theoretical pressures for polymorphic transitions and identified that the compressibility of one phase was key to its stability at elevated pressures, supplementing experimental data. mdpi.com

For synthetic reactions, mechanistic studies have illuminated the pathways of disulfide bond formation. In the photocatalytic hydrodisulfuration of alkenes, it was found that while radical initiation occurs, the key step involves a perthiolate anion, generated by a single-electron transfer, which then participates in a conjugate addition. acs.orgfigshare.com The hydrolysis of related p-nitrophenyl esters has also been studied in detail to understand their stability and degradation pathways. Studies of 4-nitrophenyl β-D-glucoside hydrolysis across a wide pH range revealed multiple mechanisms, from specific acid-catalyzed hydrolysis at low pH to bimolecular nucleophilic substitution and neighboring group participation under basic conditions. chemrxiv.org Such detailed mechanistic understanding is vital for predicting the behavior of 4-Nitrophenyl p-tolyl disulfide in various chemical environments.

Table 2: Mechanistic Investigation Techniques and Findings| Transformation | Methodology | Key Mechanistic Finding | Reference |

|---|---|---|---|

| High-Pressure Polymorphism | Periodic DFT Calculations | Revealed thermodynamic stability and transition energies between polymorphs of di-p-tolyl disulfide. | mdpi.comdiva-portal.org |

| Photocatalytic Synthesis | Control Experiments & Computations | Identified the perthiolate anion, formed via single-electron transfer, as the key nucleophile. | acs.org |

| Ester Hydrolysis (p-nitrophenyl moiety) | pH-rate profiles, Kinetic Isotope Effects | Distinguished between multiple competing mechanisms including bimolecular hydrolysis and neighboring group participation. | chemrxiv.org |

Exploration of Novel Catalytic Activities

While this compound is often a target molecule, research is also implicitly exploring the catalytic transformations it can undergo or be generated from. The focus of catalysis research in this area is predominantly on the efficient synthesis of the disulfide bond.

A variety of catalysts have been developed for this purpose. Photoredox catalysis has utilized iridium complexes like fac-Ir(ppy)₃ and cheaper organic dyes such as Eosin Y, although with varying effectiveness in producing unsymmetrical disulfides. researchgate.net Heterogeneous catalysts, like copper atoms integrated into carbon nitride (Cu/CN), have also been tailored for the specific oxidation of thiols to disulfides, offering an environmentally benign alternative to traditional oxidants. researchgate.net

Beyond synthesis, the catalytic cleavage of related p-nitrophenyl esters serves as a model for understanding the breakdown of such compounds. Unsymmetrical bis-Schiff base complexes of manganese(III) and cobalt(II) have been shown to act as effective hydrolase enzyme models, significantly accelerating the hydrolysis of p-nitrophenyl picolinate (B1231196) (PNPP). researchgate.net The study of such systems provides insight into how the 4-nitrophenyl disulfide linkage might interact with biological or artificial catalytic systems.

Table 3: Catalysts for the Synthesis and Transformation of Disulfides| Catalyst Type | Specific Example | Application | Reference |

|---|---|---|---|

| Homogeneous Photocatalyst | fac-Ir(ppy)₃ | Synthesis of unsymmetrical disulfides from thiols. | researchgate.net |

| Heterogeneous Photocatalyst | Copper-integrated carbon nitride (Cu/CN) | Selective oxidation of thiols to disulfides. | researchgate.net |

| Inorganic Base | K₂CO₃ / Cs₂CO₃ | Aerobic oxidative coupling of thiols. | rsc.org |

| Biomimetic Complex | Manganese(III)-Schiff Base Complex | Catalytic hydrolysis of p-nitrophenyl esters. | researchgate.net |

Integration with Machine Learning for Property Prediction and Reaction Design

A paradigm shift in chemical research involves the integration of machine learning (ML) and artificial intelligence (AI) to accelerate discovery. youtube.com While specific ML models for this compound are not yet prevalent, the strategies being developed in related fields are directly applicable.

ML is proving invaluable in materials science for designing novel materials. For instance, in the development of 2D materials like graphdiyne, ML models are used to screen potential molecular precursors, optimize structural configurations, and predict the resulting electronic properties, reducing the need for laborious trial-and-error synthesis. acs.org This data-driven approach accelerates the discovery of materials with desired functionalities. acs.org

In medicinal chemistry and drug discovery, AI is being used to design and prioritize potential drug candidates. youtube.com Given that disulfide-rich peptides are an important class of potential therapeutics, ML models could be trained to predict the stability, reactivity, and biological interactions of disulfide-containing molecules. rsc.orgacs.org

For a specific compound like this compound, future research could involve:

Property Prediction: Training ML models on datasets of similar compounds to predict physicochemical properties, such as solubility, stability, and spectroscopic characteristics. The computational data generated from DFT studies on related molecules could serve as a valuable source of training data. mdpi.com

Reaction Optimization: Using AI to analyze vast parameter spaces (catalyst, solvent, temperature) to predict the optimal conditions for its synthesis, maximizing yield and minimizing byproducts.

Functional Prediction: Developing models to screen for potential biological activity or utility as a chemical probe by learning from the structural features and known activities of other disulfide compounds.

The synergy between computational modeling and ML promises to dramatically enhance the efficiency of chemical research, enabling the rapid design and optimization of molecules like this compound for specific applications. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-nitrophenyl p-tolyl disulfide, and how do reaction conditions influence yield?

- Methodological Answer :

- Radical-Mediated Coupling : A radical pathway using N-anomeric amides under mild conditions (e.g., THF, room temperature) can generate disulfides via homolysis of C–N bonds, producing thiyl radicals that dimerize . While this method is optimized for p-tolyl disulfide, nitro-substituted analogs may require adjustments to stabilize nitro-containing radicals.

- Base-Catalyzed Metathesis : Using tBuOK (5 mol%) in THF at 100°C enables unsymmetrical disulfide synthesis via thiolate intermediates. For example, p-tolyl disulfide reacts with di-tert-butyl disulfide to yield mixed disulfides in >95% yield . Adapting this method for 4-nitrophenyl derivatives may require electron-deficient thiol precursors.

- Traditional Thiol Coupling : Refluxing thiols (e.g., p-toluenethiol) with nitroaryl thiols in benzene under nitrogen for 72 hours yields disulfides, followed by recrystallization for purification .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer :

- LC-HRMS : Non-reducing peptide mapping via high-resolution mass spectrometry identifies disulfide connectivity and batch consistency. This method requires expertise in interpreting fragmentation patterns and isotopic distributions .

- Electrochemical Profiling : Cyclic voltammetry can measure redox potentials (e.g., E1/2 = -626 mV for this compound) to confirm electronic properties and compare with analogs like 4-nitrophenyl disulfide (E1/2 = -550 mV) .

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR in solvents like DMSO or acetic acid can resolve aromatic proton environments and confirm substitution patterns .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Redox Potential : The compound exhibits a half-wave potential (E1/2) of -626 mV, indicating moderate oxidizing capacity compared to phenyl disulfide (-782 mV) .

- Molecular Weight : 277.366 g/mol (C13H11NO2S2), critical for stoichiometric calculations in synthesis .

- Stability : Nitro groups may enhance stability under acidic conditions but increase sensitivity to reducing agents.

Advanced Research Questions

Q. How does the electronic nature of substituents influence the redox behavior of this compound compared to other aryl disulfides?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro group lowers the highest occupied molecular orbital (HOMO) energy, increasing the E1/2 (less negative) relative to p-tolyl disulfide (-875 mV). This makes this compound a stronger oxidizer .

- Comparative Analysis : Compare with 2-nitrophenyl disulfide (E1/2 = -670 mV) to assess para vs. ortho substitution effects. Para-nitro groups maximize conjugation, stabilizing the radical intermediate and accelerating electron transfer .

Q. What mechanistic insights explain the formation of this compound in radical-mediated syntheses?

- Methodological Answer :

- Radical Generation : Levin’s reagent (N-anomeric amide) undergoes nucleophilic substitution with thiols, forming intermediates that homolyze into thiyl radicals (e.g., p-toluenethiyl radical). Nitro groups may stabilize radicals via resonance, favoring dimerization .

- Kinetic Control : Radical coupling competes with side reactions (e.g., sulfonic acid formation). Using nitro-substituted thiols requires inert atmospheres and radical scavengers to suppress undesired pathways .

Q. How can unsymmetrical disulfide synthesis strategies be optimized for nitro-containing derivatives like this compound?

- Methodological Answer :

- Catalyst Screening : tBuOK (5 mol%) in THF at 100°C promotes efficient metathesis for unsymmetrical disulfides. For nitro derivatives, polar aprotic solvents (e.g., DMF) may improve solubility .

- Substrate Compatibility : Pair electron-deficient nitroaryl thiols with electron-rich thiols (e.g., p-toluenethiol) to enhance reaction rates. Monitor progress via TLC (ethanol/DMSO 3:1, Rf ≈ 0.5 for nitroaryl disulfides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.